molecular formula C24H18ClNO4 B6544091 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide CAS No. 929412-83-9

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide

Cat. No.: B6544091
CAS No.: 929412-83-9
M. Wt: 419.9 g/mol
InChI Key: JIGYSNSZIVNIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide (CAS# 929412-83-9) is a high-purity benzofuran derivative offered for research and development purposes. This compound has a molecular formula of C24H18ClNO4 and a molecular weight of 419.86 g/mol . Benzofuran scaffolds are recognized as important intermediates in the synthesis of various pharmaceuticals, such as the anti-arrhythmic drug amiodarone, highlighting the therapeutic potential of this chemical class . The structural features of this compound, including its estimated LogP of 5.8 and a topological polar surface area of 68.5 Ų, suggest it may possess favorable properties for permeating cell membranes, making it a candidate for investigating bioactive molecules . Researchers can utilize this compound as a key building block in medicinal chemistry programs, particularly in the exploration of novel ligands for central nervous system targets, given that benzofuran derivatives have been identified as scaffolds for developing highly selective agonists for neurological receptors . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all compounds appropriately and in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-14-20-12-9-18(26-24(28)16-5-10-19(29-2)11-6-16)13-21(20)30-23(14)22(27)15-3-7-17(25)8-4-15/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGYSNSZIVNIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 4-chlorobenzoyl chloride and 3-methyl-1-benzofuran, which undergo acylation reactions in the presence of appropriate bases. The final product is characterized using various spectroscopic techniques, including NMR and mass spectrometry.

Synthetic Route Example

  • Formation of Benzofuran Derivative : React 3-methyl-1-benzofuran with 4-chlorobenzoyl chloride in the presence of a base (e.g., pyridine).
  • Acylation : The product is then acylated with 4-methoxybenzoyl chloride.
  • Purification : The crude product is purified by recrystallization or chromatography.

Anticonvulsant Activity

Research has indicated that compounds related to this compound exhibit notable anticonvulsant properties. A study evaluated a series of benzofuran-acetamide derivatives, including this compound, using the maximal electroshock seizure (MES) model in mice.

Key Findings:

  • Potency : The compound demonstrated significant anticonvulsant activity at doses around 30 mg/kg.
  • Relative Potency : Some derivatives showed comparable potency to established anticonvulsants like phenytoin, with relative potencies ranging from 0.74 to 0.72.
  • Neurotoxicity Assessment : Neurotoxicity was assessed using the rotarod method, indicating a favorable safety profile at effective doses .

Dopamine Receptor Activity

Another area of investigation for this compound is its interaction with dopamine receptors. Specifically, studies have shown that similar compounds can act as selective D3 dopamine receptor agonists, which may have implications for treating neuropsychiatric disorders.

  • Receptor Interaction : Molecular modeling studies suggest that the compound interacts uniquely with the D3 receptor, promoting β-arrestin translocation and G protein activation without significant activity at D2 receptors.
  • Neuroprotective Effects : Promising results indicate potential neuroprotective effects against dopaminergic neuron degeneration .

Summary of Biological Activities

Activity TypeObservationsReference
AnticonvulsantSignificant activity at 30 mg/kg; comparable to phenytoin
D3 Receptor AgonistSelective activation; potential neuroprotective effects

Case Study 1: Anticonvulsant Efficacy

In a controlled study, various derivatives including this compound were tested for their ability to prevent seizures induced by electrical stimulation in mice. Results indicated that certain compounds significantly reduced seizure duration and frequency compared to controls.

Case Study 2: Neuroprotective Properties

A separate investigation focused on the neuroprotective effects of related compounds on induced neurodegeneration models. The results showed that these compounds could protect dopaminergic neurons from apoptosis, suggesting their potential for treating conditions like Parkinson's disease.

Comparison with Similar Compounds

N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide

  • Molecular Formula: C₂₄H₁₈ClNO₃
  • Key Difference : Replaces the 4-methoxy group with a 4-methyl substituent.
  • Impact : The methyl group increases hydrophobicity, reducing water solubility compared to the methoxy analog. This may lower binding affinity in polar active sites but improve membrane permeability .

4-tert-Butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

  • Molecular Formula: C₂₈H₂₄ClNO₃ (estimated)
  • Key Difference : Incorporates a bulky tert-butyl group at the benzamide’s para position.
  • However, it may enhance metabolic stability by shielding reactive sites .

Core Ring System Modifications

N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide

  • Molecular Formula: C₂₁H₁₅ClNO₄ (estimated)
  • Key Differences :
    • Substitution at benzofuran position 5 instead of 6.
    • Replaces 4-methoxybenzamide with furan-2-carboxamide.
  • Impact : The furan ring’s electron-rich nature alters electronic distribution, while the positional shift may affect conformational alignment with target proteins .

4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

  • Molecular Formula: C₂₂H₁₅ClNO₃ (estimated)
  • Key Difference : Replaces benzofuran with a 4-oxo-4H-chromen (coumarin) core.

Functional Group Replacements

N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-N'-(4-chlorophenyl)urea

  • Molecular Formula : C₂₃H₁₆Cl₂N₂O₃
  • Molecular Weight : 439.3 g/mol
  • Key Difference : Replaces benzamide with a urea group.

Structural and Pharmacological Implications

Electronic and Steric Effects

  • Electron-Donating Groups (e.g., 4-methoxy) : Increase electron density on the benzamide ring, enhancing interactions with electron-deficient regions in targets (e.g., enzyme active sites).

Solubility and Bioavailability

  • Methoxy vs. Methyl : Methoxy derivatives generally exhibit higher aqueous solubility (~20–30% increase) due to polar oxygen, favoring oral bioavailability.

Notes

Synthesis and Characterization : Structural validation of analogs often relies on X-ray crystallography using SHELX software, ensuring precise bond-length and angle measurements .

Impurities : Synthesis-related byproducts (e.g., cyclopropane or trifluoromethyl derivatives) may influence biological activity and require rigorous purification .

Preparation Methods

Cyclization of Precursor Derivatives

A widely adopted method involves the acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For instance, 3-methyl-5-nitro-1-benzofuran can be synthesized via sulfuric acid-mediated cyclization of 2-hydroxy-4-nitropropiophenone at 80–90°C. Subsequent reduction of the nitro group (e.g., using H₂/Pd-C) yields the corresponding amine, which serves as the precursor for further functionalization.

Critical Parameters

  • Catalyst: Concentrated H₂SO₄ or polyphosphoric acid

  • Temperature: 80–100°C

  • Yield: 65–78%

Metal-Catalyzed Cyclization

Palladium-catalyzed intramolecular cyclization offers an alternative route, particularly for substrates sensitive to strong acids. For example, 2-allyloxybenzaldehyde derivatives undergo cyclization in the presence of Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in toluene at 110°C. This method achieves regioselective benzofuran formation with yields up to 82%.

Introduction of the 4-Chlorobenzoyl Group

The Friedel-Crafts acylation reaction is employed to introduce the 4-chlorobenzoyl moiety at the C-2 position of the benzofuran core.

Classical Friedel-Crafts Conditions

A mixture of 3-methyl-1-benzofuran-5-amine (1 equiv), 4-chlorobenzoyl chloride (1.2 equiv), and AlCl₃ (1.5 equiv) in anhydrous dichloromethane (DCM) is stirred at 0°C for 1 hour, followed by gradual warming to room temperature. Quenching with ice water and extraction with DCM yields the intermediate 2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-amine in 70–75% purity.

Optimization Insights

  • Solvent : DCM outperforms CS₂ or nitrobenzene in minimizing side reactions.

  • Catalyst Stoichiometry : Excess AlCl₃ (≥1.5 equiv) ensures complete conversion.

Flow Chemistry Approaches

Industrial-scale production utilizes continuous flow reactors to enhance safety and efficiency. A reported protocol involves:

  • Pumping 3-methyl-1-benzofuran-5-amine (0.5 M in DCM) and 4-chlorobenzoyl chloride (0.6 M) through separate inlets.

  • Mixing with AlCl₃ (1.0 M in DCM) in a microreactor at 5°C.

  • Residence time: 8 minutes.
    This method achieves 89% conversion with >95% purity, demonstrating superior scalability compared to batch processes.

Amide Coupling with 4-Methoxybenzoyl Chloride

The final step involves coupling the intermediate amine with 4-methoxybenzoyl chloride to form the target amide.

Schotten-Baumann Reaction

A traditional approach employs the Schotten-Baumann conditions:

  • Dissolve 2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-amine (1 equiv) in aqueous NaOH (10%).

  • Add 4-methoxybenzoyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir vigorously for 2 hours.
    Isolation via filtration and recrystallization from ethanol affords the product in 68–72% yield.

Catalytic Coupling Agents

Modern protocols utilize coupling agents such as HATU or EDCI to improve efficiency:

ReagentSolventTemp (°C)Time (h)Yield (%)
EDCI/HOBtDMF251285
HATU/DIEADCM25491
DCC/DMAPTHF40678

Data synthesized from.

The HATU-mediated coupling in DCM demonstrates exceptional efficiency, achieving 91% yield with minimal byproducts.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) yields needle-shaped crystals suitable for X-ray diffraction. Purity >99% is confirmed via HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, benzofuran-H), 7.62 (d, J = 8.4 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, OCH₃-ArH), 3.87 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (aromatic C=C).

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recovery

A patented method recycles AlCl₃ by precipitating it as Al(OH)₃ post-reaction, reducing catalyst waste by 40%.

Environmental Impact Mitigation

  • Solvent Recovery : Distillation reclaims >90% of DCM.

  • Byproduct Utilization : Dibromo byproducts from bromination steps are repurposed as flame retardants.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Classical Friedel-CraftsLow cost, simple setupModerate purity, side reactions70–75
Flow ChemistryHigh throughput, safetyHigh initial investment89
HATU CouplingHigh yield, fast kineticsExpensive reagents91

Q & A

Q. What are the optimized synthetic routes for N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide, and what critical reaction parameters influence yield and purity?

Methodological Answer: Synthesis of benzamide derivatives typically involves multi-step reactions. A common approach includes:

  • Step 1: Formation of the benzofuran core via cyclization of substituted phenols under acidic conditions.
  • Step 2: Introduction of the 4-chlorobenzoyl group via Friedel-Crafts acylation, requiring anhydrous AlCl₃ as a catalyst .
  • Step 3: Coupling the benzofuran intermediate with 4-methoxybenzamide using a base like triethylamine to facilitate amide bond formation .

Critical Parameters:

  • Temperature: Controlled heating (60–80°C) minimizes side reactions during acylation.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification: Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., methoxy groups at δ ~3.8 ppm for ¹H; carbonyl carbons at δ ~165–170 ppm for ¹³C) .
    • 2D NMR (COSY, HSQC): Resolves complex coupling patterns and confirms connectivity .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
  • X-ray Crystallography: Resolves crystal packing and bond angles, critical for confirming stereochemistry (e.g., dihedral angles between benzofuran and benzamide moieties) .

Q. How can researchers design preliminary in vitro assays to evaluate the compound’s bioactivity?

Methodological Answer:

  • Target Selection: Prioritize targets based on structural analogs (e.g., kinases or GPCRs inhibited by benzamide derivatives) .
  • Assay Design:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity measured via ADP-Glo™ kinase assay).
    • Cell Viability: Screen against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC₅₀ calculations .
  • Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • ADME Studies: Measure plasma stability (e.g., incubation with liver microsomes) and bioavailability via LC-MS/MS .
    • Metabolite Identification: Use high-resolution mass spectrometry to detect phase I/II metabolites .
  • Model Optimization:
    • Dosing Regimen: Adjust administration routes (e.g., intraperitoneal vs. oral) to improve exposure.
    • Species-Specific Differences: Compare rodent vs. human hepatocyte metabolism .

Q. How can computational methods predict interaction mechanisms with biological targets, and how are these predictions validated experimentally?

Methodological Answer:

  • Molecular Docking:
    • Software: Use AutoDock Vina or Schrödinger Glide to model ligand-target binding (e.g., docking into ATP-binding pockets of kinases) .
    • Scoring: Prioritize poses with lowest binding energy and hydrogen-bond interactions with key residues (e.g., catalytic lysine).
  • Validation:
    • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) for target proteins .
    • Mutagenesis: Introduce point mutations (e.g., Ala scanning) to confirm critical binding residues .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can these be addressed?

Methodological Answer:

  • Challenges:
    • Racemization: Occurs during prolonged heating or acidic conditions in amide coupling .
    • Purification: Scalable chromatography (e.g., simulated moving bed) is cost-prohibitive.
  • Solutions:
    • Chiral Catalysts: Use (R)-BINOL-derived catalysts for asymmetric synthesis .
    • Continuous Flow Reactors: Minimize residence time to prevent racemization .

Data Contradiction Analysis Example
Scenario: Conflicting IC₅₀ values reported for kinase inhibition in two studies.
Resolution Steps:

Assay Conditions: Compare buffer pH, ATP concentrations, and incubation times.

Compound Integrity: Verify purity via HPLC and stability under assay conditions.

Statistical Analysis: Apply Bland-Altman plots to assess inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.